1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
The compound contains a benzothiophene moiety, which is a heterocyclic compound . Benzothiophene is a basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzothiophene ring system would contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzothiophene ring and the various functional groups attached to it . The exact reactions it could undergo would depend on the specific conditions and reagents used .Scientific Research Applications
Synthesis and Chemical Reactions
One key area of research involving this compound focuses on synthetic methodologies. For instance, a study by Thalluri et al. (2014) demonstrates the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids, highlighting a method that could potentially be applied to synthesize compounds similar to 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea with good yields and without racemization under mild conditions, which is environmentally friendly and cost-effective (Thalluri et al., 2014).
Pharmacological Activities
Research into benzothiophene derivatives, such as Chapman et al. (1969), provides insights into the pharmacological potentials of structures related to benzo[b]thiophene. These compounds have been explored for their pharmacological effects, including as analogues of tryptamine and heteroauxin, indicating a broader research interest in their therapeutic applications (Chapman et al., 1969).
Material Science Applications
In material science, the synthesis and evaluation of compounds with specific structural features, including urea and thiourea derivatives, are of interest. For example, Spoorthy et al. (2021) discussed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which involve steps that could be relevant to the synthesis and application of this compound in creating new materials with potential applications ranging from pharmaceuticals to novel materials (Spoorthy et al., 2021).
Future Directions
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(2)18(17-14-29-21-8-6-5-7-16(17)21)13-24-22(26)23-12-15-9-10-19(27-3)20(11-15)28-4/h5-11,14,18H,12-13H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYFQDVLVKSOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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